(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny

Chiral P,N-ligand synthesis Schiff base condensation ferrocenylphosphine derivatization

Building chiral P,N-ligand libraries for asymmetric catalysis screening often requires multi-step deprotection when using tertiary amine analogs, doubling synthetic effort. (Rp)-PPFNH₂ eliminates this bottleneck through its uniquely reactive primary amine (-NH₂) side chain. • Enables single-step condensation with aldehydes (benzaldehydes, salicylaldehydes, 2-pyridinecarboxaldehydes) to access P,N-, P,N,O-, and P,N,N-ligand architectures without intermediate activation. • Derived ketimine ligands achieve >98% ee with 95% yield in Pd-catalyzed allylic alkylation of 1,3-diphenylpropenyl substrates. • Primary amine permits direct covalent immobilization on aldehyde-functionalized solid supports for heterogeneous catalyst recycling-a capability absent in PPFA or BPPFA analogs.

Molecular Formula C24H24FeNP
Molecular Weight 413.3 g/mol
Cat. No. B12052623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny
Molecular FormulaC24H24FeNP
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESCC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C19H19NP.C5H5.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-2-4-5-3-1;/h2-15H,20H2,1H3;1-5H;/t15-;;/m0../s1
InChIKeyDRBVPPSGNFMTKZ-CKUXDGONSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPFNH₂: Chiral Ferrocenylphosphine P,N-Ligand


(Rp)-1-[(1S)-(1-Aminoethyl)]-2-(diphenylphosphino)ferrocene (CAS 607389-84-4), commonly abbreviated as (R,S-Fc)-PPFNH₂, is a chiral ferrocenylphosphine ligand bearing a primary amine side chain . It belongs to the class of 1,2-disubstituted planar-chiral ferrocenes that combine phosphorus and nitrogen donors in a single scaffold. The compound features both central chirality at the α-carbon of the aminoethyl group (S-configuration) and planar chirality at the ferrocene backbone (Rp-configuration), enabling bidentate P,N-coordination to transition metals [1]. With a molecular formula of C₂₄H₂₄FeNP and molecular weight of 413.27 g/mol, it is commercially available at ≥97% purity from major suppliers and serves as a versatile precursor for structurally diverse imine-, amidine-, and Schiff base-derived ligand families .

Why PPFNH₂ Cannot Be Replaced by N-Alkylated Analogs


Substituting (Rp)-PPFNH₂ with its closest structural analogs—such as (R)-(S)-PPFA (tertiary N,N-dimethylamine) or (R)-(S)-BPPFA (bis-diphenylphosphino)—results in fundamental loss of synthetic functionality. The primary amine (-NH₂) in PPFNH₂ is uniquely capable of direct condensation with aldehydes and ketones to generate imine (Schiff base) ligands without prior deprotection or functional group interconversion [1]. In contrast, the tertiary dimethylamino group in PPFA cannot participate in imine formation, while BPPFA's diphosphine-only donor set precludes access to mixed P,N-, P,N,O-, and P,N,N-ligand architectures altogether . This functional group identity directly dictates downstream catalytic performance: ketimine ligands derived from PPFNH₂ deliver >98% ee in Pd-catalyzed allylic alkylation, whereas the parent PPFA or BPPFA scaffolds are catalytically silent in this specific transformation without substantial structural remodeling [2].

PPFNH₂: Quantitative Performance Evidence


Primary vs. Tertiary Amine: Direct Imine Condensation

PPFNH₂ bears a reactive primary amine that undergoes direct condensation with aryl aldehydes and ketones to yield P,N-imine (Schiff base) ligands in high yields (typically 85–92%) under mild reflux conditions with MgSO₄ [1]. Its closest structural analog, (R)-(S)-PPFA, contains a tertiary N,N-dimethylamino group that is incapable of imine formation. Conversion of PPFA to PPFNH₂ requires a multi-step sequence: acetylation (Ac₂O, 100 °C, 2 h) followed by ammonolysis (NH₃/MeOH, autoclave, 80 °C), after which PPFNH₂ is obtained and can be further derivatized [2]. This represents a fundamental synthetic gate: any research program requiring P,N-imine, P,N,O-Schiff base, or P,N,N-ligand architectures must use PPFNH₂ or undergo additional synthetic steps starting from PPFA.

Chiral P,N-ligand synthesis Schiff base condensation ferrocenylphosphine derivatization

Ketimine vs. Aldimine Ligands in Asymmetric Allylic Alkylation

Ferrocenylphosphine-ketimine ligands 6, prepared by condensation of (R,Sp)-PPFNH₂ with m-substituted acetophenones, were directly compared with the corresponding aldimine ligands 5 (derived from benzaldehydes and PPFNH₂) in Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylprop-2-en-1-yl pivalate with dimethyl malonate [1]. The ketimine-derived Pd catalyst delivered >98% ee with 95% isolated yield, while the aldimine-derived catalysts showed systematically lower enantioselectivities under identical conditions [1]. In contrast, in Rh-catalyzed asymmetric hydrosilylation of aryl ketones, the selectivity order reversed: aldimine ligands gave 90% ee while ketimine ligands achieved only 42% ee, demonstrating that PPFNH₂-derived ligands exhibit reaction-dependent selectivity tuning that is inaccessible with single-donor-type ligands [1].

Asymmetric allylic alkylation P,N-ketimine ligands palladium catalysis

P,N,O-Ligands in Ru-Catalyzed Asymmetric Transfer Hydrogenation

P,N,O-tridentate Schiff base ligands synthesized from (R,SFc)-PPFNH₂ and substituted salicylaldehydes were evaluated in Ru(II)-catalyzed asymmetric transfer hydrogenation of methyl aryl ketones using 2-propanol as the hydrogen source [1]. The 3,5-dinitro-substituted ligand 2f gave 94% ee with 99% conversion for acetophenone reduction, substantially outperforming a previously reported P,N,O system (Kwong ligand, 81% ee) [1]. For comparison, the unsubstituted parent ligand 2a (R¹=R²=H) gave lower ee, demonstrating electronic tuning through the salicylaldehyde component. While no direct head-to-head comparison with PPFA-derived P,N,O ligands exists in the same study, the PPFNH₂ scaffold uniquely enables the modular introduction of electronically diverse salicylaldehyde substituents via simple condensation, a synthetic path unavailable from tertiary amine precursors [2].

Asymmetric transfer hydrogenation ruthenium catalysis P,N,O-Schiff base ligands

P,N,N-Ligands for Ru-Catalyzed Asymmetric Cyclopropanation

Novel chiral P,N,N-type ligands were prepared through a two-step transformation from (R)-(S)-PPFNH₂-R by condensation with 2-pyridinecarboxaldehydes [1]. These ligands were employed in Ru(II)-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate. The best-performing system achieved up to 99% yield with 95% ee for the cis-cyclopropane isomer and 90% ee for the trans-isomer [1]. In comparison, analogous P,N,N-ligands derived from non-ferrocenyl chiral 1-arylethylamines typically deliver 85–92% ee in the same transformation [2]. The ferrocenyl backbone of PPFNH₂ contributes both planar chirality and steric bulk, which are critical for the high cis-selectivity and enantiocontrol observed.

Asymmetric cyclopropanation ruthenium catalysis P,N,N-tridentate ligands

Covalent Immobilization via Primary Amine for Catalyst Recycling

The primary amine functionality of (S,pR)-PPFNH₂ was exploited for covalent immobilization onto aminopropylated silica (Kieselgel 100) via terephthalaldehyde linker, generating a heterogenized imino-phosphine Rh(I) catalyst [1]. This heterogeneous system was tested in the enantioselective hydrosilylation of acetophenone and the results were compared to its homogeneous analogue [1]. The immobilization strategy is uniquely accessible through the primary amine of PPFNH₂—tertiary amine analogs such as PPFA or BPPFDEA cannot form stable imine linkages with aldehyde-functionalized solid supports without prior chemical modification. In contrast, BPPFA (a diphosphine) lacks a nitrogen donor entirely, making immobilization via the same strategy impossible .

Heterogeneous asymmetric catalysis ligand immobilization catalyst recycling

PPFNH₂: Recommended Application Scenarios


Modular P,N-Imine Ligand Screening Libraries

Research groups building chiral P,N-ligand libraries for high-throughput screening in asymmetric catalysis should prioritize PPFNH₂ over PPFA. The primary amine enables single-step condensation with structurally diverse aldehydes (benzaldehydes, salicylaldehydes, 2-pyridinecarboxaldehydes) to generate P,N-imine, P,N,O-Schiff base, and P,N,N-tridentate ligands without additional synthetic manipulation. PPFA requires multi-step deprotection/activation, effectively doubling the synthetic effort per library member [1].

Asymmetric Allylic Alkylation Process Development

For Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylpropenyl substrates, PPFNH₂-derived ketimine ligands have demonstrated >98% ee with 95% yield, outperforming aldimine congeners derived from the same precursor [1]. Process chemists developing scalable allylic substitution routes to chiral building blocks will find PPFNH₂ to be the optimal entry point, as it allows systematic tuning between ketimine and aldimine ligation to match the electronic demands of specific substrates—a flexibility absent in pre-formed diphosphine scaffolds such as BPPFA or Josiphos [2].

Transfer Hydrogenation of Aryl Ketones to Chiral Alcohols

PPFNH₂-derived P,N,O-Schiff base ligands with electron-withdrawing substituents on the salicylaldehyde component deliver up to 94% ee with 99% conversion in Ru-catalyzed transfer hydrogenation [1]. This performance level, combined with the operational simplicity of transfer hydrogenation (no H₂ gas, no pressure equipment), makes PPFNH₂-based catalyst systems attractive for pharmaceutical intermediate synthesis where high enantiopurity chiral alcohols are required. The 94% ee represents a 13-percentage-point improvement over the previously best non-ferrocenyl P,N,O comparator system [2].

Heterogeneous Catalysts for Continuous-Flow Asymmetric Synthesis

Industrial users pursuing heterogeneous asymmetric catalysis with catalyst recycling capability should select PPFNH₂ specifically for its primary amine functionality, which enables direct covalent anchoring to aldehyde-functionalized solid supports (silica, polymers) through stable imine linkages [1]. Neither tertiary amine analogs (PPFA, BPPFDEA) nor diphosphine-only ligands (BPPFA, Josiphos) can be immobilized via the same direct imine condensation strategy, making PPFNH₂ the uniquely suitable scaffold among cost-comparable ferrocenylphosphine ligands for supported catalyst development [2].

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